7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with various substituents such as chloro, dimethoxyphenyl, and trifluoromethylphenyl groups. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the quinazoline moiety, and the incorporation of the various substituents. Commonly used reagents and conditions for these reactions include:
Formation of Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate electrophiles under acidic or basic conditions.
Introduction of Quinazoline Moiety: This can be achieved through condensation reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.
Incorporation of Substituents: The chloro, dimethoxyphenyl, and trifluoromethylphenyl groups can be introduced through nucleophilic substitution, electrophilic aromatic substitution, or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides). Reaction conditions can vary widely, from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may affect various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazolines with different substituents, such as:
- 7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(METHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- 7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(ETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Uniqueness
The uniqueness of 7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, may enhance its stability, lipophilicity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF3N5O2/c1-36-21-9-6-15(12-22(21)37-2)10-11-31-24-19-14-18(27)7-8-20(19)35-25(32-24)23(33-34-35)16-4-3-5-17(13-16)26(28,29)30/h3-9,12-14H,10-11H2,1-2H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQWUFQJRFQUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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